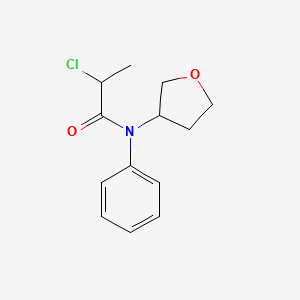
2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as Clomipramine and is a tricyclic antidepressant drug that is used to treat various mental health disorders. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide involves the inhibition of the reuptake of norepinephrine and serotonin neurotransmitters in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and leads to a reduction in the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide include the inhibition of the reuptake of norepinephrine and serotonin neurotransmitters in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and leads to a reduction in the symptoms of depression and anxiety. The compound also has anticholinergic and antihistaminic properties, which contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide in lab experiments include its well-known mechanism of action, its availability as a reference compound, and its ability to be easily synthesized in the laboratory. However, the compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide in scientific research. One direction is the development of more efficient and selective inhibitors of norepinephrine and serotonin reuptake for the treatment of depression and anxiety. Another direction is the investigation of the potential use of the compound in the treatment of other mental health disorders such as bipolar disorder and schizophrenia. Additionally, the compound could be used as a tool compound in the study of the role of neurotransmitters in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis method of 2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide involves the reaction of 3-chloropropanoic acid with oxolan-3-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with aniline in the presence of a catalyst such as palladium on carbon to produce 2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide is widely used in scientific research for its unique properties. It is used as a tool compound to study the mechanism of action of tricyclic antidepressant drugs. It is also used as a reference compound for the identification and quantification of tricyclic antidepressant drugs in biological samples. Additionally, it is used as a standard compound for the validation of analytical methods used in the analysis of tricyclic antidepressant drugs.
Propiedades
IUPAC Name |
2-chloro-N-(oxolan-3-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(14)13(16)15(12-7-8-17-9-12)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFXESXYYKAINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCOC1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(oxolan-3-yl)-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

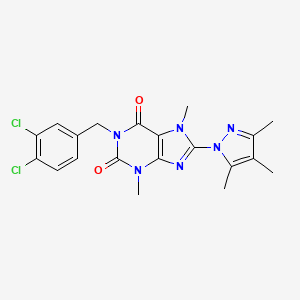
![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
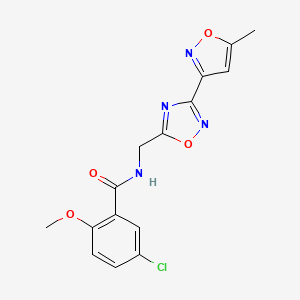
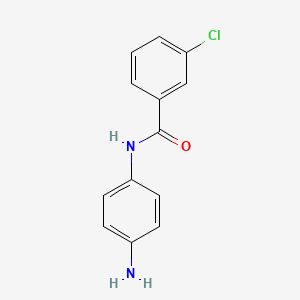
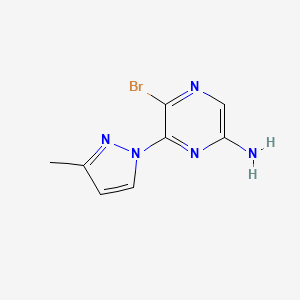
![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2987467.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)

